molecular formula C10H11BrO B1626768 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepine CAS No. 93591-69-6

7-Bromo-2,3,4,5-tetrahydro-1-benzoxepine

Cat. No. B1626768
CAS RN: 93591-69-6
M. Wt: 227.1 g/mol
InChI Key: LIKLOHRHBYKOHW-UHFFFAOYSA-N
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Description

7-Bromo-2,3,4,5-tetrahydro-1-benzoxepine is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of benzoxepines, which are known for their diverse biological activities.

Scientific Research Applications

Ligand Development for Dopamine Receptors

Research on derivatives of tetrahydro-1-benzoxepine, such as 6-bromo derivatives, has demonstrated their high affinity at the D1 dopamine receptor. These compounds have been synthesized and evaluated for their affinity, showing virtually identical affinities to their 6-chloro counterparts. This class of compounds has been identified as suitable candidates for further in vivo studies, highlighting their potential in the development of therapeutic agents targeting dopamine receptors (Neumeyer et al., 1991).

Synthesis of CCR5 Antagonists

7-Bromo-2,3-dihydro-1H-1-benzazepine derivatives have been utilized in the practical synthesis of orally active CCR5 antagonists, demonstrating the compound's role in the development of new therapeutics. A novel method involving the Suzuki−Miyaura reaction followed by hydrolysis and amidation has been established, providing a cost-effective approach without the need for chromatographic purification (Ikemoto et al., 2005).

Kinase Inhibitor Development

The benzoxazepine core, including 7-bromobenzoxazepine, is a key component in several kinase inhibitors. Research into the scalable synthesis of this core has been reported, with the process development focusing on efficient synthesis routes. This work has implications for the production of kinase inhibitors, including those acting on the mTOR pathway, demonstrating the versatility of 7-bromobenzoxazepine in medicinal chemistry (Naganathan et al., 2015).

Palladium-Catalyzed Synthesis

The compound has also been explored in the context of palladium-catalyzed synthetic methods. Research has shown its utility in the synthesis of 2-substituted and 2,5-disubstituted benzoxepines, highlighting its role in the development of complex organic molecules. This methodology provides moderate to excellent yields of benzoxepines, demonstrating the compound's utility in organic synthesis (Lautens et al., 2002).

Solid-Phase Synthesis

A solid-phase strategy for the synthesis of benzazepine derivatives has been developed, showcasing the flexibility of 7-bromobenzoxazepine-based scaffolds in the synthesis of G-protein coupled receptor-targeted (GPCR-targeted) compounds. This approach exemplifies the compound's utility in the rapid generation of diverse molecular libraries for pharmaceutical research (Boeglin et al., 2007).

properties

IUPAC Name

7-bromo-2,3,4,5-tetrahydro-1-benzoxepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-9-4-5-10-8(7-9)3-1-2-6-12-10/h4-5,7H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKLOHRHBYKOHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2=C(C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70535718
Record name 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70535718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

93591-69-6
Record name 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70535718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 7-bromo-3,4-dihydro-1-benzoxepin-5(2H)-one (20.0 g) in trifluoroacetic acid (32 ml) was added at room temperature triethylsilane (29.2 ml), and the mixture was stirred for 2 hours and concentrated under reduced pressure. To the residue was added water, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated sodium bicarbonate solution and saturated brine, dried with magnesium sulfate and concentrated under reduced pressure. The residue was distilled under reduced pressure (0.8 mmHg/123° C.) to give colorless oil. The obtained oil (13.12 g) was dissolved in ethanol (200 ml), and to the solution was added platinum oxide (0.4 g). The mixture was stirred under hydrogen atmosphere for 24 hours. The catalyst was removed by filtration, and the filtrate was concentrated under reduced pressure. The residue was purified with silica gel column chromatography (hexane→ethyl acetate/hexane=1:19) to give colorless oil of 7-bromo-2,3,4,5-tetrahydro-1-benzoxepine (9.61 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
29.2 mL
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
[Compound]
Name
oil
Quantity
13.12 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0.4 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
7-Bromo-2,3,4,5-tetrahydro-1-benzoxepine

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